![molecular formula C11H7FN2O2 B14768161 6-(2-Fluorophenyl)pyrimidine-4-carboxylic acid](/img/structure/B14768161.png)
6-(2-Fluorophenyl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(2-Fluorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a fluorophenyl group at the 6-position and a carboxylic acid group at the 4-position. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluorophenyl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-fluorobenzaldehyde with a suitable pyrimidine precursor in the presence of a base and a catalyst. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their cyclization and functionalization. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-(2-Fluorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
6-(2-Fluorophenyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the pyrimidine ring facilitates its incorporation into biological pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical processes .
Comparison with Similar Compounds
- 2-(4-Fluorophenyl)-6-phenylpyridine-4-carboxylic acid
- 2-(4-Chlorophenyl)-6-phenylpyridine-4-carboxylic acid
- 2-(4-Methoxyphenyl)-6-phenylpyridine-4-carboxylic acid
Comparison: 6-(2-Fluorophenyl)pyrimidine-4-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs with different substituents .
Properties
Molecular Formula |
C11H7FN2O2 |
---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
6-(2-fluorophenyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O2/c12-8-4-2-1-3-7(8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16) |
InChI Key |
ZUGVWXMTBKOJNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)C(=O)O)F |
Origin of Product |
United States |
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